8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one
Description
8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a spirocyclic compound featuring a benzoazepine core fused with a 1,3-dioxolane ring. The spiro junction at position 4 of the azepine and position 2' of the dioxolane creates a rigid bicyclic framework. The methyl substituent at position 8 introduces steric and electronic effects that modulate its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
8'-methylspiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one |
InChI |
InChI=1S/C13H15NO3/c1-9-2-3-10-7-13(16-4-5-17-13)8-12(15)14-11(10)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,14,15) |
InChI Key |
AUUBNQDJVJBQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3(CC(=O)N2)OCCO3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-aminophenols with suitable reagents can lead to the formation of the azepine ring, which is then further modified to introduce the spiro dioxolane moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepine ring or the dioxolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoazepine derivatives .
Scientific Research Applications
8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex spirocyclic heterocyclic compound with a molecular formula of and a molecular weight of 233.26 g/mol . It features a benzo[b]azepine ring fused with a dioxolane moiety, possessing a methyl group at the 8-position and a carbonyl group at the 2-position. The structural complexity of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Potential Applications
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry : Due to its complex spiro configuration and dioxolane ring system, it may possess distinct biological properties not observed in simpler analogs. This opens avenues for targeted drug design and further exploration in medicinal chemistry.
- Drug Development : Research indicates that compounds similar to this compound exhibit various biological activities. For instance, derivatives of benzo[b]azepines have been studied for their potential.
Structural Similarity Comparison
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its spiro configuration combined with a dioxolane ring system that may confer distinct biological properties not observed in simpler analogs.
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4,5-Dihydrospiro[benzo[c]azepine]-3(2H)-one | Spirocyclic | PARP-1 inhibition | Lacks dioxolane moiety |
| 2-Aminoquinoline Derivatives | Heterocyclic | Antitumor | Different core structure |
| Benzodiazepines | Aromatic Heterocycles | Anxiolytic | Simpler structure; lacks spiro configuration |
| 6-Methylbenzothiazole Derivatives | Heterocyclic | Antimicrobial | Contains sulfur; different activity profile |
Additional Information
Mechanism of Action
The mechanism of action of 8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Structural Comparison with Similar Spiro Compounds
The target compound shares structural motifs with other spiro-fused systems, particularly those combining heterocycles with 1,3-dioxolane or azepine moieties:
Key Observations :
- Spiro Junction : The 1,3-dioxolane ring in the target compound may confer improved solubility compared to purely hydrocarbon-based spiro systems .
Thermodynamic Properties of Methyl-Substituted Dioxolanes
provides thermodynamic data for alkyl-substituted 1,3-dioxolanes, which are critical for understanding the target compound’s behavior:
| Compound | ΔH⁰(l.) (kJ/mol) | ΔG⁰(l.) (kJ/mol) | Cₚ,H⁰(l.) (J·mol⁻¹·K⁻¹) |
|---|---|---|---|
| 1,3-Dioxolan (unsubstituted) | Reference | Reference | Reference |
| 4-Methyl-1,3-dioxolan | -154.1 ± 0.6 | -213.8 ± 0.9 | 154.1 ± 0.6 |
| 2,2,4-Trimethyl-1,3-dioxolan | N/A | N/A | 213.8 ± 0.9 |
Analysis :
- The methyl group at position 4 (as in 4-methyl-1,3-dioxolan) increases heat capacity (Cₚ,H⁰) by ~154 J·mol⁻¹·K⁻¹ compared to unsubstituted dioxolane, suggesting enhanced molecular rigidity .
- In the target compound, the spiro fusion with benzoazepine likely amplifies these effects due to additional intramolecular interactions.
Substituent Effects on Physicochemical Properties
Methyl vs. Phenyl Groups :
- Solubility : Methyl groups generally improve aqueous solubility compared to hydrophobic phenyl substituents (e.g., Compound 13 in ).
- Thermodynamic Stability : Methyl-substituted dioxolanes exhibit lower enthalpy (ΔH⁰) deviations (−154.1 kJ/mol) compared to bulkier alkyl groups, favoring synthetic scalability .
Spiro vs. Non-Spiro Systems:
Biological Activity
8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex heterocyclic compound characterized by its unique spiro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3, with a molecular weight of 233.26 g/mol. Its structure features a benzo[b]azepine ring fused with a dioxolane moiety, contributing to its distinctive chemical behavior and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Structural Features | Spirocyclic compound |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. Notably, derivatives of benzo[b]azepines have been studied for their potential as:
- Antitumor agents : Compounds with structural similarities have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective effects : Some analogs are being explored for their ability to protect neuronal cells from damage.
Case Studies and Research Findings
-
Antitumor Activity :
A study on benzo[b]azepine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting PARP-1 inhibition were found to induce apoptosis in A549 lung cancer cells with an IC50 value of 19.24 nM for PARP-1 inhibition . The mechanism involved the reduction of poly (ADP-ribose) biosynthesis and activation of apoptotic pathways. -
Mechanistic Insights :
Flow cytometry and western blot analyses revealed that certain derivatives could effectively induce apoptosis through mitochondrial pathways. This was evidenced by changes in the expression levels of apoptosis-related proteins such as Cleaved-Caspase 3 . -
Comparative Analysis :
A comparative study highlighted the unique properties of this compound against other spirocyclic compounds:Compound Name Structure Type Biological Activity Unique Features 4,5-Dihydrospiro[benzo[c]azepine]-3(2H)-one Spirocyclic PARP-1 inhibition Lacks dioxolane moiety Benzodiazepines Aromatic Anxiolytic Simpler structure; lacks spiro config 6-Methylbenzothiazole Derivatives Heterocyclic Antimicrobial Contains sulfur; different activity
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes leading to the formation of the spiro structure. Common methods include:
- Reactions involving dioxolane precursors : These reactions are critical for forming the dioxolane ring.
- Functional group modifications : The presence of the methyl group at the 8-position enhances its reactivity and biological profile.
Q & A
Q. What are the established synthetic methodologies for constructing the spiro[benzo[b]azepine-dioxolan] core?
The synthesis of spirocyclic systems like this compound often involves cyclization or annulation strategies. For example, gold-catalyzed (4+3)-annulations of 2-alkenyl-1-alkynylbenzenes with anthranils have been used to access tetrahydro-1H-benzo[b]azepine derivatives, with chemoselectivity dependent on alkyne type (terminal vs. internal) . Spiro-dioxolane moieties may be introduced via acid-catalyzed ketalization or oxidative coupling of diols with carbonyl groups, as seen in related spirocyclic systems .
Q. How is the structural integrity of the compound verified post-synthesis?
Combined spectroscopic techniques are critical:
- NMR : Analysis of proton splitting patterns (e.g., spiro junction protons) and carbon environments (e.g., dioxolan oxygenated carbons).
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₆H₁₈NO₃ for related benzoazepines) .
- X-ray Crystallography : Resolves stereochemistry at the spiro center and confirms dioxolan ring geometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for weighing and reactions. Avoid dust generation .
- Waste Disposal : Follow institutional guidelines for organic solvents and nitrogen-containing heterocycles .
Advanced Research Questions
Q. How does chemoselectivity in gold-catalyzed annulations impact the synthesis of benzo[b]azepine derivatives?
Terminal alkynes favor a skeletal rearrangement pathway, forming the benzo[b]azepine core, while internal alkynes (e.g., 1,5-enynes) yield products without rearrangement. Isotopic labeling (¹³C, ²H) has shown that terminal alkynes undergo a [1,2]-shift during catalysis, critical for forming the seven-membered azepine ring .
Q. What advanced analytical methods resolve contradictions in stereochemical assignments for spiro compounds?
- Dynamic NMR : Detects hindered rotation at the spiro center via variable-temperature experiments.
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in chiral spiro systems .
- DFT Calculations : Predict and compare theoretical vs. experimental NMR/IR spectra to validate stereoisomers .
Q. How can the stability of the dioxolan ring under physiological conditions be evaluated for drug discovery applications?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Metabolic Profiling : Use liver microsomes to assess oxidative cleavage of the dioxolan ring by cytochrome P450 enzymes .
- Crystallography : Compare solid-state and solution structures to identify hydrolytic vulnerabilities .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Protecting Groups : Temporarily shield reactive sites (e.g., amines) during dioxolan formation .
- Flow Chemistry : Minimize intermediate degradation by controlling residence time and temperature .
- Catalyst Screening : Test palladium, gold, or enzyme catalysts for key steps like spirocyclization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
